1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused thiazole-triazole heterocyclic core. The structure includes a phenyl group attached to the thiazolotriazole moiety via a methyl bridge and a piperidine-4-carboxamide group.
Properties
IUPAC Name |
1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c18-15(23)12-6-8-21(9-7-12)13(11-4-2-1-3-5-11)14-16(24)22-17(25-14)19-10-20-22/h1-5,10,12-13,24H,6-9H2,(H2,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMRWXMUSJVIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives, which are part of the compound’s structure, are popular scaffolds in drug design. They have been associated with a wide range of biological activities, including antimicrobial, antimalarial, antitubercular, antiviral, antioxidant, anti-inflammatory, anticonvulsant, antipyretic, vasoconstriction, and anticancer activities.
Mode of Action
The triazole ring, a key component of this compound, tends to prototropic tautomerism. Tautomeric phenomena are important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules in the human body. The influence of the substituents in the triazole ring on tautomeric equilibrium has been elucidated.
Biochemical Pathways
The tautomeric behavior of 1,2,4-triazole derivatives is important for studying their chemical reactivity and interaction with biomolecules in the human body. This suggests that the compound could potentially interact with various biochemical pathways.
Result of Action
1,2,4-triazole derivatives have been associated with a wide range of biological activities, suggesting that this compound could potentially have similar effects.
Biological Activity
1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a thiazolo-triazole moiety and a piperidine ring, suggest diverse pharmacological applications.
Chemical Structure and Properties
The compound has the following molecular formula: C19H22N4O3S, with a molecular weight of approximately 378.47 g/mol. The structural representation includes:
- Thiazolo[3,2-b][1,2,4]triazole : Known for its biological activity.
- Piperidine ring : Enhances solubility and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Preliminary studies have shown that derivatives of the thiazolo-triazole class possess significant antimicrobial properties. For instance:
- In vitro studies demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound may also exhibit anticancer effects:
- A study indicated that related compounds in the thiazolo-triazole series showed cytotoxicity against various cancer cell lines, suggesting potential for further development in cancer therapeutics .
The biological mechanisms are thought to involve:
- Inhibition of key enzymes involved in cellular proliferation.
- Modulation of signaling pathways , particularly those related to apoptosis and cell cycle regulation.
Case Studies
Several studies have explored the biological activity of similar compounds:
-
Study on ERK5 Inhibition :
Compound IC50 (nM) Remarks 32a 150 Base compound 32f 25 Enhanced potency 34b 40 Good oral bioavailability - Antimicrobial Activity Assessment :
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted below through comparisons with analogs from the evidence. Key differences in substituents, synthesis, and biological activities are summarized.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Activity :
- The hydroxyl group in the target compound may improve solubility compared to methyl or halogenated analogs (e.g., 2-methyl in or trifluoromethyl in ). However, halo-substituted derivatives (e.g., 3,4-difluorophenyl in ) often show enhanced anticancer activity due to increased lipophilicity and target binding .
- Aromatic diversity : The phenyl group in the target compound contrasts with nitrophenyl () or trifluoromethylphenyl (), which are electron-withdrawing and may alter receptor affinity.
Characterization methods (e.g., IR, NMR, HRMS) used for analogs would likely apply to the target compound to confirm purity and structure.
Biological Target Specificity :
- Thiazolotriazole derivatives exhibit varied targets: GLP-1 receptor modulation (), HCV entry inhibition (), and anticancer activity (). The target compound’s hydroxyl group and phenyl substitution may position it for unique receptor interactions, though empirical data are needed.
Physical Properties :
- Melting points for analogs range from 187–188°C () to unrecorded values, suggesting the target compound’s properties depend on crystallinity and substituent interactions.
Q & A
Q. What are the key considerations in designing a synthetic route for 1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide?
- Methodological Answer : Synthetic routes often involve multi-step heterocyclic condensation. For example, thiazolo-triazole cores can be synthesized via cyclization reactions using hydrazine hydrate or sodium hydride in toluene, followed by coupling with piperidine derivatives . Critical factors include:
- Reagent selection : Use of phosphorus oxychloride for carboxylation .
- Purification : Recrystallization in ethanol to achieve high yields (e.g., 80–86% ).
- Temperature control : Reactions often require strict thermal conditions (e.g., 0–5°C for diazonium salt formation ).
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- Methodological Answer : Structural validation relies on:
- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide ).
- NMR spectroscopy : ¹H NMR to verify aromatic proton environments (e.g., coupling patterns for thiazolo-triazole protons ), and ¹³C NMR for carbonyl and heterocyclic carbons .
- Elemental analysis : Matching calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation ).
Advanced Research Questions
Q. What strategies are employed to assess the compound's interaction with biological targets via molecular docking?
- Methodological Answer : Molecular docking studies involve:
- Target selection : Use of enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity prediction .
- Software tools : Programs like AutoDock Vina for binding affinity calculations.
- Validation : Compare docking scores with known inhibitors (e.g., fluconazole) to prioritize compounds for in vitro testing .
Q. How can researchers evaluate the antimicrobial potential of this compound and its derivatives?
- Methodological Answer : Protocols include:
- In vitro assays : Broth microdilution (MIC determination) against bacterial/fungal strains (e.g., Candida albicans ).
- Structure-activity relationship (SAR) : Modifying substituents (e.g., Cl or OCH₃ groups on phenyl rings) to enhance activity .
- Salt formation : Improving solubility via sodium or potassium salts for bioavailability testing .
Q. How can solubility challenges in pharmacological testing be addressed?
- Methodological Answer : Strategies include:
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) .
- Co-solvents : Use of DMSO for in vitro assays (noted in for stability).
- Nanoparticle encapsulation : For in vivo studies, though not explicitly referenced in evidence, this is a common approach for hydrophobic compounds.
Data Analysis and Optimization
Q. What statistical methods are recommended for analyzing discrepancies in synthetic yields across batches?
- Methodological Answer : Use Design of Experiments (DoE) to identify critical variables (e.g., reaction time, solvent purity). For example, ANOVA can compare yields from different conditions (e.g., 86% in ethanol vs. 80% in THF ).
Q. How can researchers optimize reaction conditions to minimize by-products?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
